B1576291 Kalata B17

Kalata B17

Cat. No.: B1576291
Attention: For research use only. Not for human or veterinary use.
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Description

Kalata B1 is a prototypic cyclotide, a class of cyclic cysteine-rich peptides derived from plants such as Oldenlandia affinis. Its discovery stemmed from its traditional use in African medicine to induce uterine contractions during childbirth . Structurally, Kalata B1 features a cyclic backbone stabilized by three interlocking disulfide bonds (Cys<sup>I</sup>–Cys<sup>IV</sup>, Cys<sup>II</sup>–Cys<sup>V</sup>, and Cys<sup>III</sup>–Cys<sup>VI</sup>), forming a cystine-knot motif . This topology confers exceptional stability, enabling resistance to thermal, chemical, and enzymatic degradation . Functionally, Kalata B1 exhibits diverse bioactivities, including antimicrobial, anti-HIV, and cytotoxic effects, primarily mediated by membrane interactions via a surface-exposed hydrophobic patch .

Properties

bioactivity

Antimicrobial

sequence

GIPCAESCVYIPCTITALLGCKCKDQVCYN

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Cyclotides are classified into two subfamilies: Möbius (e.g., Kalata B1, B2) and bracelet (e.g., Cycloviolacin O2). Hybrid cyclotides like Kalata B8 blend features of both subfamilies. Key structural differences include:

Compound Subfamily Unique Features Structural Stability
Kalata B1 Möbius cis-Proline in loop 5; conserved hydrophobic patch on loops 2 and 5 High (resists boiling water)
Kalata B7 Möbius Substitution in loop 3 reduces hydrophobic surface; binds divalent cations High
Kalata B8 Hybrid Möbius-like loops 2–3; bracelet-like loop 5; flexible loops 1 and 6 Moderate (dynamic flexibility)
Cycloviolacin O2 Bracelet Larger hydrophobic surface; potent hemolytic activity High

Key Insights :

  • The hydrophobic patch size and distribution dictate membrane interaction modes. Kalata B1’s large patch enables deep membrane insertion, while Kalata B7’s smaller patch reduces binding efficiency .
  • Loop flexibility (e.g., in Kalata B8) correlates with reduced bioactivity, as dynamic regions hinder stable membrane interactions .
Functional and Mechanistic Differences
Compound Bioactivity Mechanism of Action Selectivity
Kalata B1 Anti-HIV (EC50: 0.9 µM), hemolytic, cytotoxic (IC50: 3.21–10.88 µM) Forms pores via membrane lipid interactions; pH-dependent uptake Preferential binding to neuronal membranes
Kalata B7 Binds Mn<sup>2+</sup> (Kd ~ Kalata B1); weaker membrane disruption Cation binding stabilizes structure; reduced hydrophobicity limits pore formation Targets microbial membranes
Kalata B8 Anti-HIV activity; non-hemolytic Relies on membrane lipid composition; lacks hydrophobic surface for erythrocyte lysis Selective for viral membranes
D-Kalata B1 Mirror-image activity Retains bioactivity via non-chiral membrane interactions (no protein receptor) Same as L-Kalata B1

Key Insights :

  • Chirality independence : Both L- and D-Kalata B1 exhibit similar membrane disruption, confirming activity is receptor-independent .
Stability and Pharmacokinetics
Compound Thermal Stability Proteolytic Resistance Blood-Brain Barrier Penetration
Kalata B1 Retains structure at 100°C Resists trypsin, chymotrypsin High (brain-to-plasma ratio: 0.45)
Cycloviolacin O2 High High Low
Kalata B5 Moderate (flexible core) Moderate Not studied

Key Insights :

  • Kalata B1’s cystine knot enhances resistance to unfolding, critical for oral bioavailability .
  • Brain uptake: Kalata B1’s hydrophobicity drives non-specific binding to neuronal phosphatidylethanolamines .
Structure-Activity Relationships (SAR)
  • Hydrophobic surface area : Directly correlates with hemolytic and cytotoxic potency. Cycloviolacin O2’s larger patch increases toxicity compared to Kalata B1 .
  • Charge distribution : Positively charged residues in Kalata B7 reduce hydrophobicity, limiting membrane disruption .
  • Dynamic regions : Kalata B8’s flexible loops diminish anti-HIV efficacy despite structural similarity to Kalata B1 .

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